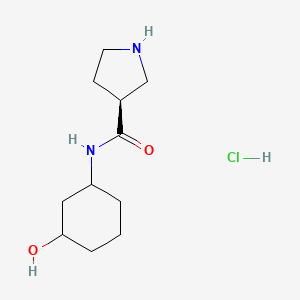
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
Descripción general
Descripción
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride, also known by its CAS number 1868375-26-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C11H21ClN2O2
- Molecular Weight: 248.75 g/mol
- IUPAC Name: (3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide; hydrochloride
- Appearance: Oil
- Purity: Typically 95% .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have evaluated the anticancer effects of pyrrolidine derivatives, including this compound. The compound was tested against human lung adenocarcinoma cells (A549) using an MTT assay to assess cell viability post-treatment.
Key Findings:
- The compound exhibited structure-dependent anticancer activity.
- Compounds with specific substitutions demonstrated enhanced activity against A549 cells, reducing viability significantly compared to controls.
| Compound | Viability Reduction (%) | Notes |
|---|---|---|
| Control | 100 | No treatment |
| Compound A | 78 | Weak activity |
| Compound B | 64 | Moderate activity |
| Compound C | 61 | High activity |
These results indicate that structural modifications can significantly influence the anticancer efficacy of pyrrolidine derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been screened for antimicrobial activity against multidrug-resistant pathogens.
Testing Parameters:
- Pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Pseudomonas aeruginosa.
- Method: Disc diffusion and broth microdilution techniques were employed to determine Minimum Inhibitory Concentrations (MICs).
Results:
- The compound showed promising antimicrobial activity against certain strains of MRSA.
- Selective toxicity was noted, with lower cytotoxicity towards non-cancerous cells compared to cancerous cells.
Case Studies
-
Study on Anticancer Activity :
- A study conducted on various pyrrolidine derivatives demonstrated that the incorporation of specific functional groups could enhance anticancer properties. The study highlighted that compounds with hydrazone structures exhibited the most potent activity against A549 cells while maintaining low toxicity towards normal cells .
- Study on Antimicrobial Properties :
Propiedades
IUPAC Name |
(3S)-N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H/t8-,9?,10?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCBCYNGRZTVBB-AYUROHKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC(C1)O)NC(=O)[C@H]2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















